3-溴喹啉-8-胺

描述

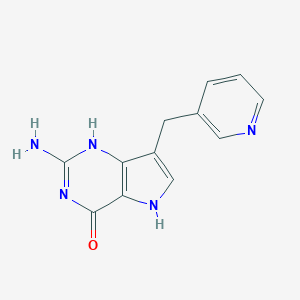

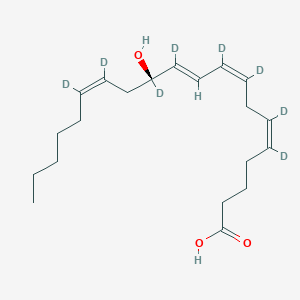

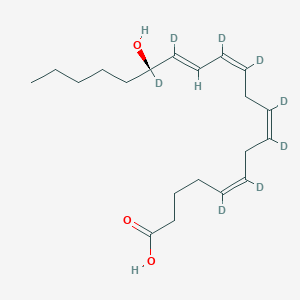

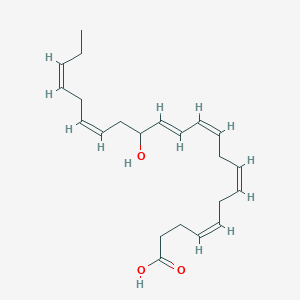

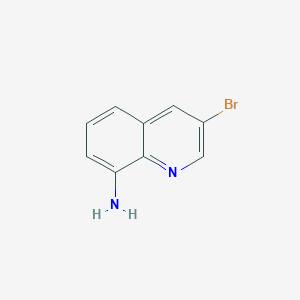

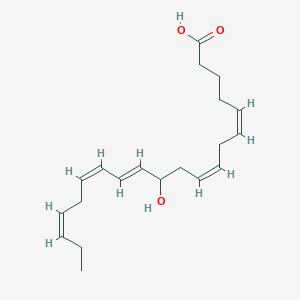

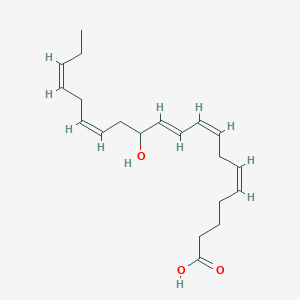

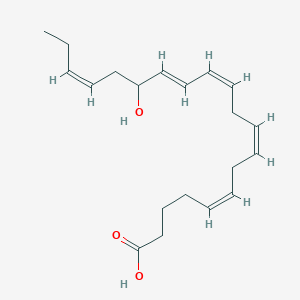

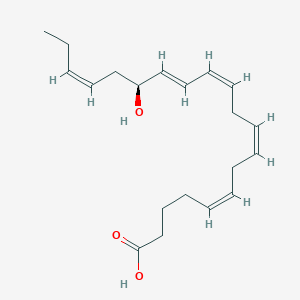

3-Bromoquinolin-8-amine is a chemical compound with the molecular formula C9H7BrN2 . It is a valuable scaffold in organic synthesis .

Synthesis Analysis

The synthesis of quinolin-8-amines, which are isomerically related to 3-Bromoquinolin-8-amine, can be achieved through intramolecular main group metal Lewis acid-catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines . The annulations can be conducted utilizing equal aerobic conditions with either stannic chloride or indium (III) chloride .Molecular Structure Analysis

The molecular structure of 3-Bromoquinolin-8-amine consists of a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis

Quinolin-8-amines, which are structurally related to 3-Bromoquinolin-8-amine, have been used in the transition metal-mediated construction of aromatic nitrogen heterocycles . The reactions can also be utilized in a one-pot manner starting from ortho-nitro N-propargyl anilines using stoichiometric amounts SnCl2·2H2O or In powder .Physical And Chemical Properties Analysis

3-Bromoquinolin-8-amine has a molecular weight of 223.07 g/mol . The exact mass and monoisotopic mass are 221.97926 g/mol . It has a complexity of 163 and a topological polar surface area of 38.9 Ų .科学研究应用

微波辅助芳基胺化

Wang、Magnin和Hamann(2003年)展示了在微波条件下使用Pd催化的芳基胺化合成5-和8-氨基喹啉的方法,从相应的芳基溴化物中合成。这种方法在喹啉底物的生产中取得了显著的改进,突出了在这一过程中3-溴喹啉-8-胺的高效利用(Wang, Magnin, & Hamann, 2003)。

与铵化钾的反应

Pomorski等人(2010年)的研究探讨了3-溴喹啉衍生物与液氨中铵化钾的反应。这项研究比较了3-溴喹啉-8-胺的氨基化过程与其他类似过程,为这种化合物的化学行为提供了宝贵的见解(Pomorski et al., 2010)。

钯催化的偶联反应

Soussi等人(2011年)描述了一种涉及3-溴喹啉-8-胺与各种含氮亲核试剂发生有效钯催化偶联反应的方法。这项研究突出了该化合物在产生偶联产物方面的实用性,展示了其在化学合成中的多功能性(Soussi等人,2011)。

C–N键偶联反应

Messaoudi等人(2007年)利用钯催化的C–N偶联反应从3-溴喹啉-8-胺开始合成了一系列3-(N-取代)-氨基喹啉-2(1H)-酮。这种方法高效且产生多种亲核试剂,展示了该化合物在此类反应中的有效性(Messaoudi et al., 2007)。

未来方向

Quinoline and its analogues, including 3-Bromoquinolin-8-amine, have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry and are vital scaffolds for leads in drug discovery . Future research may focus on developing more efficient synthesis protocols and exploring their potential biological and pharmaceutical activities .

作用机制

Target of Action

Quinolin-8-amines, a class of compounds to which 3-bromoquinolin-8-amine belongs, are known to interact with various biological targets due to their versatile applications in medicinal and synthetic organic chemistry .

Mode of Action

Quinolin-8-amines, in general, are known to undergo intramolecular main group metal lewis acid-catalyzed formal hydroamination as well as hydroarylation . This suggests that 3-Bromoquinolin-8-amine might interact with its targets through similar mechanisms, leading to changes in the target’s function.

Pharmacokinetics

It is known that the compound has high gi absorption and is bbb permeant . Its lipophilicity (Log Po/w) ranges from 1.83 to 2.59 , which could impact its bioavailability.

生化分析

Biochemical Properties

It is known to be involved in intramolecular main group metal Lewis acid-catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines

Molecular Mechanism

The molecular mechanism of action of 3-Bromoquinolin-8-amine is not well-defined. It is known to be involved in intramolecular main group metal Lewis acid-catalyzed formal hydroamination as well as hydroarylation methodology

属性

IUPAC Name |

3-bromoquinolin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-7-4-6-2-1-3-8(11)9(6)12-5-7/h1-5H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDROWMOVSVLHDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN=C2C(=C1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20568410 | |

| Record name | 3-Bromoquinolin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20568410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

139399-67-0 | |

| Record name | 3-Bromo-8-quinolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139399-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromoquinolin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20568410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2S*,3R*),2alpha,5beta]]-(9CI)](/img/structure/B163524.png)